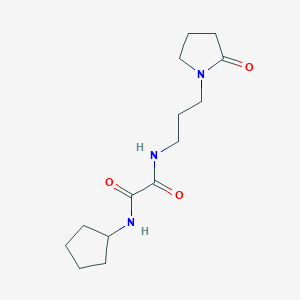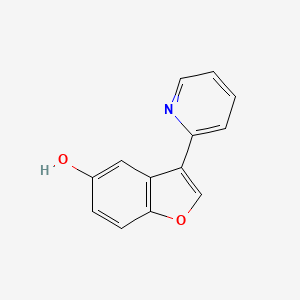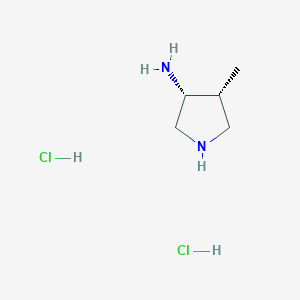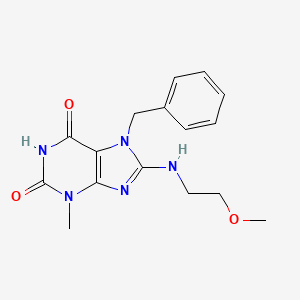
N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide” is a small molecule with the molecular formula C14H23N3O3 and a molecular weight of 281.356. It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of similar compounds, such as substituted 2-(2-oxopyrrolidin-1-yl)acetamides, has been reported. The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated. Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids afforded 2-(2-oxopyrrolidin-1-yl)acetamides .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C14H23N3O3/c1-10(18)15-8-6-12-17-9-4-5-13(17)19/h4-9H2,1H3,(H,15,18). This indicates the presence of a cyclopentyl group, a propyl group, and a 2-oxopyrrolidin-1-yl group in the molecule .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analysis
Novel Synthetic Approaches : Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method that could potentially be applied to the synthesis of compounds like N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. This method is operationally simple and high yielding, offering a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Structural and Theoretical Analysis : Jotani et al. (2016) conducted a structural, Hirshfeld surface, and theoretical analysis of conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide, highlighting the importance of hydrogen bonding in the crystalline structure. Such studies are crucial for understanding the structural properties of complex molecules, including oxalamides (Jotani et al., 2016).
Catalytic and Complexation Reactions : The synthesis and complexation reactions of a new acyclic diamide, as reported by Brooker et al. (1999), provide insight into the potential for N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide to participate in complexation and catalytic processes, which could be valuable in materials science and catalysis (Brooker et al., 1999).
Biological Activity and Applications
Biological Activity and Drug Development : The metabolism and disposition study of a selective α7 nicotinic acetylcholine receptor agonist by Shaffer et al. (2007) illustrates the importance of understanding the pharmacokinetics of complex organic molecules. Such research could inform the development of drugs based on the structural framework of compounds like N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, highlighting their potential in drug discovery (Shaffer et al., 2007).
Chemical Biology and Synthetic Libraries : Narayan et al. (2014) discussed the catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis, which is relevant for synthesizing complex molecules with potential biological activities. This approach could be applicable to the synthesis and study of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide derivatives for use in chemical biology (Narayan et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and how stable it remains in the body.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c18-12-7-3-9-17(12)10-4-8-15-13(19)14(20)16-11-5-1-2-6-11/h11H,1-10H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDOPUWLGCECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2983411.png)


![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2983417.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)
